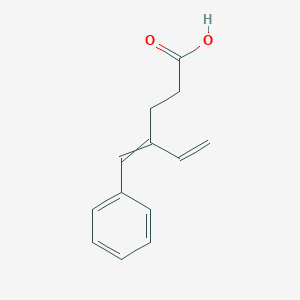![molecular formula C17H16FN3O2 B12621727 2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine CAS No. 917758-94-2](/img/structure/B12621727.png)
2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and substituted with ethoxy groups and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through the reaction of appropriate amidines with saturated ketones under copper catalysis.
Cyclization: The intermediate product undergoes cyclization to form the pyrido[3,2-d]pyrimidine core structure.
Substitution Reactions:
Chemical Reactions Analysis
2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine can be compared with other pyrido[3,2-d]pyrimidine derivatives, such as:
2,4-Diamino-6-(4-methylphenyl)pyrido[3,2-d]pyrimidine: This compound has similar structural features but different substituents, leading to variations in biological activity.
2,4-Diaminopyrido[3,2-d]pyrimidine: Lacks the ethoxy and fluorophenyl groups, resulting in distinct chemical and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities .
Properties
CAS No. |
917758-94-2 |
|---|---|
Molecular Formula |
C17H16FN3O2 |
Molecular Weight |
313.33 g/mol |
IUPAC Name |
2,4-diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H16FN3O2/c1-3-22-16-15-14(20-17(21-16)23-4-2)10-9-13(19-15)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
ZOLQNQSTJMVDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


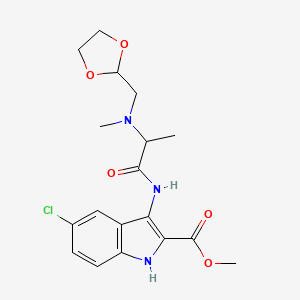
![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
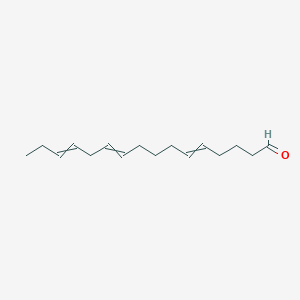
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)

![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
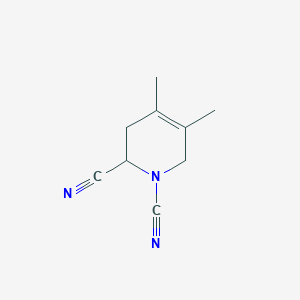
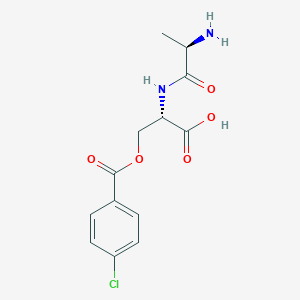
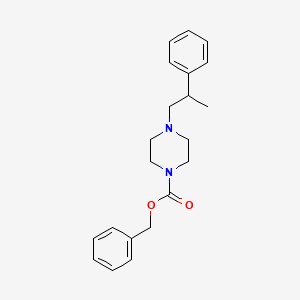

![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
